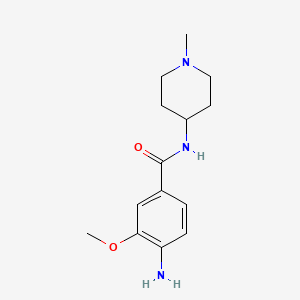

4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide

説明

特性

IUPAC Name |

4-amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-17-7-5-11(6-8-17)16-14(18)10-3-4-12(15)13(9-10)19-2/h3-4,9,11H,5-8,15H2,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYFLVPPIOYEJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501213598 |

Source

|

| Record name | 4-Amino-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501213598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876126-60-2 |

Source

|

| Record name | 4-Amino-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876126-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501213598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of action of 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide

Abstract

This guide provides a comprehensive framework for the in vitro characterization of 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide, a novel substituted benzamide. Based on its structural features, which are shared with established pharmacologically active agents, we hypothesize its primary mechanism of action involves modulation of dopamine and/or serotonin receptor systems. This document outlines a logical, multi-stage experimental plan designed to elucidate the compound's primary targets, functional activity, downstream signaling effects, and selectivity profile. The protocols and rationale described herein are grounded in established pharmacological principles, providing a robust pathway for researchers and drug development professionals to thoroughly investigate this and similar novel chemical entities.

Introduction and Mechanistic Hypothesis

The chemical structure of 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide presents a compelling case for its potential activity as a modulator of key neurotransmitter systems. The substituted benzamide core is a well-established pharmacophore found in numerous centrally active drugs. Specifically, the 4-amino and 3-methoxy substitutions on the aromatic ring are characteristic of agents with high affinity for dopamine D₂ and D₃ receptors, such as the atypical antipsychotic amisulpride. Furthermore, related benzamide structures are known to interact with serotonin receptors, including 5-HT₃ and 5-HT₄, acting as prokinetic agents like metoclopramide and cisapride.

Therefore, our investigation is predicated on two primary hypotheses:

-

Hypothesis A: The compound acts as an antagonist at dopamine D₂ and/or D₃ receptors.

-

Hypothesis B: The compound modulates the activity of serotonin 5-HT₃ and/or 5-HT₄ receptors.

This guide details the in vitro strategy to systematically test these hypotheses, moving from initial target binding to functional cellular responses and broader selectivity screening.

Part 1: Primary Target Identification and Affinity Determination

Objective: To determine if the compound directly binds to the hypothesized dopamine and serotonin receptors and to quantify its binding affinity.

Scientific Rationale: Radioligand binding assays are the gold standard for assessing direct physical interaction between a compound and a target receptor. These are competition assays where the test compound's ability to displace a known high-affinity radiolabeled ligand from the receptor is measured. The resulting data allows for the calculation of the inhibition constant (Ki), a measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.

Experimental Workflow: Target Affinity Screening

Caption: Workflow for Radioligand Binding Assays.

Step-by-Step Protocol: Competitive Radioligand Binding Assay

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM) in an appropriate assay buffer.

-

Thaw cryopreserved cell membranes expressing the human recombinant receptor of interest (e.g., D₂, D₃, 5-HT₃, 5-HT₄). Homogenize gently and dilute to the desired concentration in assay buffer.

-

Prepare the radioligand (e.g., [³H]Spiperone for D₂ receptors) at a concentration close to its dissociation constant (Kd) for the receptor.

-

-

Assay Plate Setup:

-

To a 96-well plate, add assay buffer, the test compound dilutions, the cell membrane preparation, and finally the radioligand.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Harvesting and Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any remaining unbound ligand.

-

-

Detection:

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Seal the plate and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Anticipated Data Summary

| Target Receptor | Radioligand Example | Assumed Kd of Radioligand | Hypothetical IC₅₀ (nM) | Calculated Ki (nM) |

| Dopamine D₂ | [³H]Spiperone | 0.2 nM | 15 | 7.4 |

| Dopamine D₃ | [³H]Spiperone | 0.3 nM | 25 | 14.7 |

| Serotonin 5-HT₃ | [³H]Granisetron | 1.0 nM | >1000 | >500 |

| Serotonin 5-HT₄ | [³H]GR113808 | 0.5 nM | 80 | 44.4 |

This table presents hypothetical data for illustrative purposes.

Part 2: Functional Activity and Downstream Signaling

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at its primary targets and to characterize its effect on intracellular signaling pathways.

Scientific Rationale: Binding to a receptor does not reveal the functional consequence. Functional assays are essential to determine if the compound activates the receptor (agonism) or blocks the action of the endogenous ligand (antagonism). For G-protein coupled receptors (GPCRs) like D₂ and 5-HT₄, this is often measured by quantifying changes in second messengers like cyclic AMP (cAMP). For ligand-gated ion channels like 5-HT₃, function is assessed by measuring ion flux.

Functional Characterization: cAMP Assay for D₂ and 5-HT₄ Receptors

The dopamine D₂ receptor is canonically coupled to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. The serotonin 5-HT₄ receptor is coupled to Gαs, which stimulates adenylyl cyclase, increasing cAMP.

Caption: G-protein signaling pathways for D₂ and 5-HT₄ receptors.

Step-by-Step Protocol: HTRF cAMP Assay

-

Cell Culture: Culture cells stably expressing the human D₂ or 5-HT₄ receptor (e.g., HEK293 or CHO cells). Seed them into 384-well assay plates and grow to confluence.

-

Antagonist Mode (for D₂):

-

Pre-incubate the cells with various concentrations of the test compound.

-

Add a fixed concentration of an agonist (e.g., quinpirole for D₂) that elicits a sub-maximal response (EC₈₀).

-

Incubate to allow for receptor stimulation.

-

-

Agonist Mode (for 5-HT₄):

-

Add various concentrations of the test compound directly to the cells.

-

Incubate to allow for potential receptor stimulation.

-

-

Cell Lysis and Detection:

-

Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP-d2 conjugate and an anti-cAMP-cryptate conjugate.

-

Incubate in the dark.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (665 nm and 620 nm).

-

Data Analysis:

-

Calculate the ratio of the two fluorescence signals, which is inversely proportional to the cAMP concentration.

-

For antagonist mode, plot the signal against the log[compound] to determine the IC₅₀ (concentration causing 50% inhibition of the agonist response).

-

For agonist mode, plot the signal against the log[compound] to determine the EC₅₀ (concentration causing 50% of the maximal response) and Emax (maximal effect).

-

Downstream Signaling: Western Blot for pERK

Scientific Rationale: GPCR activation can trigger multiple downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade. Investigating the phosphorylation of key proteins like ERK1/2 can provide a more integrated view of the compound's cellular impact. Antagonism of D₂ receptors by a compound should block dopamine-induced changes in ERK phosphorylation.

Step-by-Step Protocol: Western Blot for Phospho-ERK

-

Cell Treatment: Plate receptor-expressing cells and grow to ~80% confluence. Serum-starve the cells overnight.

-

Stimulation: Pre-treat cells with the test compound for 30 minutes, then stimulate with a D₂ agonist (e.g., quinpirole) for 5-10 minutes. Include appropriate vehicle and agonist-only controls.

-

Lysis: Immediately place plates on ice, aspirate the media, and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with a primary antibody specific for phosphorylated ERK1/2 (pERK).

-

Wash, then incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting bands.

-

Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. Quantify band intensities and express pERK levels as a ratio to total ERK.

Part 3: Selectivity and Off-Target Profiling

Objective: To assess the compound's specificity for its primary targets and identify potential off-target interactions that could lead to undesirable side effects.

Scientific Rationale: No drug is perfectly specific. A comprehensive understanding of a compound's mechanism requires profiling it against a broad panel of receptors, ion channels, and enzymes. This is crucial for predicting potential clinical side effects and for understanding the full scope of its biological activity. Commercial screening panels provide an efficient way to conduct this broad profiling.

Methodology: Broad Panel Selectivity Screen

It is recommended to use a fee-for-service platform such as the Eurofins SafetyScreen or a similar service.

-

Compound Submission: Provide the test compound at a specified high concentration (e.g., 10 µM).

-

Assay Performance: The service provider will test the compound in binding assays against a panel of 40-100 common off-targets, including other GPCRs (adrenergic, muscarinic, opioid), ion channels (hERG, sodium, calcium), and transporters.

-

Data Reporting: The results are typically reported as the percent inhibition of radioligand binding at the tested concentration. A common threshold for a significant "hit" is >50% inhibition.

Anticipated Data Summary: Off-Target Hits

| Target | Class | % Inhibition @ 10 µM | Implication |

| Sigma-1 Receptor | Receptor | 65% | Potential for CNS side effects or polypharmacology. |

| hERG Channel | Ion Channel | 15% | Low risk of cardiac QT prolongation. |

| M₁ Muscarinic | Receptor | 5% | High selectivity against cholinergic system. |

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

This guide outlines a systematic in vitro approach to characterize the mechanism of action of 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide. By progressing through target binding, functional assays, downstream signaling analysis, and broad selectivity profiling, researchers can build a comprehensive pharmacological profile of the compound.

Based on the hypothetical data presented, this compound emerges as a potent and selective dopamine D₂ receptor antagonist with weaker activity at the 5-HT₄ receptor. The next logical steps in its characterization would include:

-

In vitro ADME assays: To determine metabolic stability, cell permeability, and plasma protein binding.

-

Animal models: In vivo studies in rodent models of psychosis or motility disorders to establish efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

-

Advanced electrophysiology: To study its effects on neuronal firing in relevant brain slices.

This structured investigational process ensures a thorough and scientifically rigorous elucidation of the compound's mechanism, providing the critical data needed for further drug development.

References

-

Title: Amisulpride: a review of its use in the management of schizophrenia. Source: CNS Drugs URL: [Link]

-

Title: The Radioligand Binding Assay: A Practical and Theoretical Guide. Source: ScienceDirect URL: [Link]

-

Title: The Cheng-Prusoff Equation: A Practical Guide. Source: British Journal of Pharmacology URL: [Link]

-

Title: Measurement of cAMP in living cells. Source: Frontiers in Pharmacology URL: [Link]

-

Title: The discovery and development of amisulpride: from the substituted benzamide template. Source: Journal of Medicinal Chemistry URL: [Link]

A Technical Guide to Characterizing the 5-HT Receptor Binding Affinity of 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide (Cinitapride)

Executive Summary

4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide, commonly known as Cinitapride, is a gastroprokinetic agent whose therapeutic efficacy is rooted in its interaction with the serotonergic system.[1][2] This guide provides a comprehensive technical overview of the principles, methodologies, and data interpretation required to characterize the binding affinity of Cinitapride for the 5-HT receptor family. While Cinitapride is qualitatively established as a 5-HT₄ receptor agonist and a 5-HT₂ receptor antagonist, this document focuses on the robust experimental framework necessary to quantify these interactions.[3][4] We delve into the rationale behind competitive radioligand binding assays, present a detailed experimental protocol, and illustrate the analysis and interpretation of binding data. This guide is intended for researchers, pharmacologists, and drug development professionals seeking to rigorously profile the serotonergic activity of this and similar compounds.

Introduction: The Compound and Its Target

Profile of Cinitapride

Cinitapride is a substituted benzamide derivative with established prokinetic and antiemetic properties.[4] Its clinical utility in treating motility disorders such as gastroesophageal reflux disease (GERD), functional dyspepsia, and delayed gastric emptying stems from its ability to modulate neuronal pathways in the enteric nervous system.[1][5] The primary mechanism of action involves a multi-target engagement of serotonin (5-Hydroxytryptamine, 5-HT) receptors, which are critical regulators of gastrointestinal peristalsis, secretion, and sensation.[3]

The 5-HT Receptor Family: A Complex Target Landscape

The 5-HT receptor family is a large and diverse group of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT₃), comprising seven distinct classes (5-HT₁ to 5-HT₇) with multiple subtypes.[6] This diversity allows for fine-tuned physiological control but also presents a significant challenge in drug development, where receptor selectivity is paramount to achieving therapeutic efficacy while minimizing off-target effects. Cinitapride's pharmacological profile is primarily defined by its interaction with the 5-HT₂ and 5-HT₄ subtypes.[7][8]

-

5-HT₂ Receptors: These are Gq/G₁₁-coupled receptors. Their antagonism by Cinitapride is believed to contribute to its prokinetic effects by inhibiting the smooth muscle relaxation typically mediated by serotonin at these sites.[3]

-

5-HT₄ Receptors: These are Gs-coupled receptors. Cinitapride's agonist activity at this receptor subtype enhances the release of acetylcholine, a key excitatory neurotransmitter, thereby stimulating gastrointestinal motility.[3]

A quantitative understanding of Cinitapride's binding affinity (expressed as the inhibition constant, Kᵢ) for each receptor subtype is essential for predicting its potency, selectivity, and potential for off-target interactions.

Core Methodology: The Radioligand Binding Assay

To quantify the binding affinity of a test compound like Cinitapride, the competitive radioligand binding assay is the gold standard.[9] This technique is robust, highly sensitive, and provides the data necessary to determine the Kᵢ value of an unlabeled compound ("competitor") by measuring its ability to displace a radiolabeled ligand from a receptor.[10]

Principle of the Assay

The assay relies on the law of mass action. A fixed concentration of a high-affinity radioligand (e.g., [³H]-GR113808 for 5-HT₄ receptors) and a preparation of cell membranes expressing the target receptor are incubated with increasing concentrations of the unlabeled test compound (Cinitapride). As the concentration of Cinitapride increases, it competes for and occupies more receptor sites, displacing the radioligand. The amount of radioactivity bound to the membranes is inversely proportional to the affinity and concentration of Cinitapride.[11] The resulting data are used to calculate the IC₅₀ (the concentration of competitor that displaces 50% of the specific binding of the radioligand), which is then converted to the Kᵢ.

Experimental Workflow: A Self-Validating System

The integrity of a binding assay depends on a meticulously planned workflow that includes appropriate controls to ensure the data is reliable and reproducible.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: Determination of Kᵢ for Cinitapride at the Human 5-HT₄ Receptor

This protocol describes a representative filtration-based assay.

3.1 Materials & Reagents

-

Receptor Source: Membrane homogenates from HEK293 cells stably expressing the human 5-HT₄ receptor.

-

Radioligand: [³H]-GR113808 (Specific Activity: ~80 Ci/mmol). The concentration used should be approximately equal to its Kₑ (dissociation constant), determined from prior saturation binding experiments.

-

Test Compound: 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide (Cinitapride).

-

Non-Specific Binding (NSB) Determinand: A high concentration (e.g., 10 µM) of a known, non-radiolabeled 5-HT₄ ligand, such as serotonin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Plates: 96-well glass fiber (GF/C) plates, pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[12]

-

Scintillation Cocktail: A suitable liquid scintillant for microplates.

-

Equipment: 96-well plate harvester, microplate scintillation counter.

3.2 Step-by-Step Procedure

-

Compound Dilution: Prepare a serial dilution of Cinitapride in assay buffer, typically spanning from 10⁻¹¹ M to 10⁻⁵ M.

-

Plate Setup: The assay is performed in a 96-well plate with triplicate wells for each condition:

-

Total Binding (TB): 50 µL assay buffer, 50 µL [³H]-GR113808, 150 µL membrane preparation.

-

Non-Specific Binding (NSB): 50 µL NSB determinand (e.g., 10 µM Serotonin), 50 µL [³H]-GR113808, 150 µL membrane preparation.

-

Competition: 50 µL of each Cinitapride dilution, 50 µL [³H]-GR113808, 150 µL membrane preparation.

-

-

Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation to allow the binding reaction to reach equilibrium.[13]

-

Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Drying & Counting: Dry the filter plate completely. Add scintillation cocktail to each well and quantify the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[13]

3.3 Data Analysis

-

Calculate Specific Binding: For each data point, determine specific binding: Specific Binding = Total Binding (CPM) - Mean NSB (CPM).

-

Generate Competition Curve: Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the Cinitapride concentration.

-

Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC₅₀ value.

-

Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[14]

-

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

-

Where:

-

[L] is the concentration of the radioligand ([³H]-GR113808) used in the assay.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

The Kᵢ value represents the affinity of Cinitapride for the receptor; a lower Kᵢ value signifies a higher binding affinity.[15]

Binding Affinity Profile of Cinitapride: An Illustrative Analysis

Table 1: Illustrative Binding Affinity Profile of Cinitapride at Human 5-HT Receptors

| Receptor Subtype | Kᵢ (nM) - Illustrative | Radioligand Used | Receptor Source | Implied Activity |

|---|---|---|---|---|

| 5-HT₄ | 15 | [³H]-GR113808 | h5-HT₄-HEK293 | High Affinity |

| 5-HT₂ₐ | 120 | [³H]-Ketanserin | h5-HT₂ₐ-CHO | Moderate Affinity |

| 5-HT₂C | 250 | [³H]-Mesulergine | h5-HT₂C-CHO | Moderate Affinity |

| 5-HT₁ₐ | 850 | [³H]-8-OH-DPAT | h5-HT₁ₐ-HEK293 | Low Affinity |

| 5-HT₃ | >10,000 | [³H]-Granisetron | h5-HT₃-HEK293 | Negligible Affinity |

4.1 Interpretation of Illustrative Data

-

Potency & Primary Target: The low nanomolar Kᵢ value at the 5-HT₄ receptor (15 nM) identifies it as the primary, high-affinity target for Cinitapride. This aligns with its known role as a 5-HT₄ agonist.[1][3]

-

Selectivity: The data illustrates a degree of selectivity. Cinitapride would be considered ~8-fold selective for the 5-HT₄ receptor over the 5-HT₂ₐ receptor (120 nM / 15 nM). This selectivity is crucial, as promiscuous binding could lead to undesired side effects.

-

Off-Target Activity: The moderate affinity for 5-HT₂ₐ and 5-HT₂C receptors is consistent with its antagonist activity at these sites.[8] The low to negligible affinity for 5-HT₁ₐ and 5-HT₃ receptors suggests these are unlikely to be clinically relevant targets at therapeutic concentrations.

Functional Significance: From Binding to Downstream Signaling

Binding affinity (Kᵢ) is a measure of occupancy, but it does not define the functional consequence (agonism vs. antagonism). Cinitapride's agonist activity at the 5-HT₄ receptor initiates a specific downstream signaling cascade.

Caption: Cinitapride-induced 5-HT₄ receptor signaling pathway.

Activation of the 5-HT₄ receptor by Cinitapride causes the associated Gs protein to exchange GDP for GTP. The activated Gαs subunit stimulates adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately facilitate the release of acetylcholine from enteric neurons, enhancing gastrointestinal motility.[3]

Conclusion

Characterizing the receptor binding profile of a compound like 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide is a foundational step in drug development. It provides the quantitative data necessary to understand its potency, selectivity, and mechanism of action. This guide has outlined the rationale and a detailed protocol for using competitive radioligand binding assays to determine these critical parameters. By applying these rigorous methodologies, researchers can build a comprehensive pharmacological profile that elucidates the molecular interactions driving the therapeutic effects of Cinitapride and informs the development of future serotonergic agents.

References

-

Cinitapride - Wikipedia. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

-

Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved March 17, 2026, from [Link]

-

Cinitapride – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 17, 2026, from [Link]

-

What is the mechanism of Cinitapride Tartrate? (2024, July 17). Patsnap Synapse. Retrieved March 17, 2026, from [Link]

-

Cinita (Cinitapride). (n.d.). Getz Pharma. Retrieved March 17, 2026, from [Link]

-

Cinitapride API Suppliers. (n.d.). Pharmaoffer.com. Retrieved March 17, 2026, from [Link]

-

Cidine tablet - Cinitapride 1mg- SmPC. (n.d.). Rwanda FDA. Retrieved March 17, 2026, from [Link]

-

Cinitapride : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023, April 21). Medical Dialogues. Retrieved March 17, 2026, from [Link]

-

Cinita (Cinitapride). (n.d.). Getz Pharma. Retrieved March 17, 2026, from [Link]

-

The affinities for serotonin/dopamine receptors of the compounds 1-4. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved March 17, 2026, from [Link]

-

Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved March 17, 2026, from [Link]

-

Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved March 17, 2026, from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 17, 2026, from [Link]

-

Competitive Radioligand Binding Assay for the Inhibition of [³H]. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. (2023, July 31). Nature. Retrieved March 17, 2026, from [Link]

-

Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

CYP2C8 *3 and *4 define CYP2C8 phenotype: An approach with the substrate cinitapride. (2022, September 6). Clinical and Translational Science. Retrieved March 17, 2026, from [Link]

-

Everything we know about the 5-HT2A (serotonin) receptor. (2022, May 4). REPROCELL. Retrieved March 17, 2026, from [Link]

-

Clinical perspective on antipsychotic receptor binding affinities. (2021, December 13). SciELO Brasil. Retrieved March 17, 2026, from [Link]

-

Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties. (2012, April 19). PLOS Computational Biology. Retrieved March 17, 2026, from [Link]

-

Binding affinities (pKi) of the 5-HT2A agonist and antago- nists to... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. (n.d.). EBM Consult. Retrieved March 17, 2026, from [Link]

-

Paradoxical trafficking and regulation of 5-HT2A receptors by agonists and antagonists. (n.d.). Gray Lab. Retrieved March 17, 2026, from [Link]

-

The prokinetic cinitapride has no clinically relevant pharmacokinetic interaction and effect on QT during coadministration with ketoconazole. (2007, July 15). PubMed. Retrieved March 17, 2026, from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pharmaoffer.com [pharmaoffer.com]

- 3. What is the mechanism of Cinitapride Tartrate? [synapse.patsnap.com]

- 4. Cinitapride : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. rwandafda.gov.rw [rwandafda.gov.rw]

- 6. graylab.ucdavis.edu [graylab.ucdavis.edu]

- 7. Cinitapride - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 11. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 12. CYP2C8 *3 and *4 define CYP2C8 phenotype: An approach with the substrate cinitapride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. CINITAPRIDE [drugs.ncats.io]

- 15. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]

An In-Depth Technical Guide to the Preclinical In Vivo Toxicity and Safety Assessment of 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for evaluating the in vivo toxicity and preliminary safety profile of the novel chemical entity 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide. While specific preclinical safety data for this compound is not extensively available in the public domain, its structural similarity to known therapeutic agents, particularly those in the benzamide class, necessitates a rigorous and hypothesis-driven approach to safety assessment. This document outlines a proposed preclinical development plan, detailing the critical studies, experimental designs, and key considerations for characterizing the potential liabilities of this molecule. The insights are grounded in established regulatory guidelines and learnings from structurally related compounds.

Introduction and Rationale for a Focused Safety Evaluation

4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide is a substituted benzamide derivative. The benzamide moiety is a common scaffold in a variety of pharmacologically active agents. A critical step in the early development of any new chemical entity is a thorough characterization of its safety profile. An informed and robust preclinical safety package is paramount for making go/no-go decisions, for designing safe and effective first-in-human studies, and for ultimate regulatory approval.

Given the structural alerts within this molecule, particularly the substituted piperidine ring which is present in compounds like Cisapride, a prokinetic agent withdrawn from many markets due to cardiac toxicity, a focused and early assessment of cardiovascular risk is a central theme of this proposed safety plan.

Proposed Comprehensive In Vivo Toxicity and Safety Evaluation Program

A tiered approach to toxicity testing is recommended, starting with acute studies and progressing to more specialized and longer-term evaluations.

Acute Toxicity Assessment

The initial step is to determine the acute toxicity of the compound. This provides a first look at the potential target organs of toxicity and helps in dose selection for subsequent studies.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

-

Animal Model: Female Sprague-Dawley rats (8-12 weeks old). The use of a single sex is often sufficient for this initial assessment.

-

Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: A minimum of 5 days of acclimatization before dosing.

-

Dosing: The compound is administered orally by gavage. The starting dose is chosen based on any available in vitro cytotoxicity data or in silico predictions. A default starting dose of 175 mg/kg can be used if no prior information is available.

-

Procedure:

-

A single animal is dosed.

-

If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is given a lower dose.

-

This is repeated until the criteria for stopping the study are met (e.g., a number of reversals in outcome have been observed).

-

-

Observations: Animals are observed for clinical signs of toxicity immediately after dosing, at regular intervals on the first day, and daily thereafter for 14 days. Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Body weights are recorded prior to dosing and at least weekly thereafter.

-

Endpoint: The primary endpoint is the estimation of the LD50 (the dose lethal to 50% of the animals). A gross necropsy of all animals is performed at the end of the study.

Repeat-Dose Toxicity Studies

These studies are designed to evaluate the toxic effects of the compound after repeated administration over a period of time.

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study

-

Animal Model: Sprague-Dawley rats (one rodent species) and Beagle dogs (one non-rodent species). Both sexes should be used.

-

Groups:

-

Control group (vehicle only)

-

Low-dose group

-

Mid-dose group

-

High-dose group

-

A recovery group at the high dose is often included to assess the reversibility of any observed toxic effects.

-

-

Dose Selection: Doses are selected based on the results of the acute toxicity study. The high dose should induce some evidence of toxicity but not mortality. The low dose should be a no-observed-adverse-effect-level (NOAEL).

-

Administration: The compound is administered orally once daily for 28 consecutive days.

-

In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopy should be performed pre-study and at termination.

-

Clinical Pathology: Blood samples are collected for hematology and clinical chemistry analysis at termination. Urine samples are collected for urinalysis.

-

Terminal Procedures: At the end of the study, all animals are euthanized. A full necropsy is performed, and organ weights are recorded. A comprehensive list of tissues is collected and preserved for histopathological examination.

Safety Pharmacology

This is a critical component of the safety assessment, designed to identify potential adverse effects on major physiological systems. Given the structural similarity to Cisapride, cardiovascular safety is of paramount importance.

Experimental Protocol: Cardiovascular Safety Assessment in the Anesthetized Dog

-

Animal Model: Male and female Beagle dogs.

-

Instrumentation: Animals are anesthetized and instrumented for the measurement of:

-

Electrocardiogram (ECG) - for QT interval, PR interval, QRS duration

-

Arterial blood pressure (systolic, diastolic, mean)

-

Heart rate

-

Respiratory rate

-

-

Procedure:

-

A stable baseline is established.

-

The vehicle is administered intravenously.

-

Increasing doses of 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide are administered intravenously.

-

A positive control known to prolong the QT interval (e.g., dofetilide) is also administered.

-

-

Data Analysis: The effects of the compound on the measured parameters are compared to the vehicle control. Any dose-dependent prolongation of the QT interval is a significant finding that requires further investigation.

Visualizations

Proposed Preclinical Safety Evaluation Workflow

Caption: Proposed workflow for preclinical safety evaluation.

Cardiovascular Safety Study Design

Caption: Experimental design for a cardiovascular safety study.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison between dose groups.

Table 1: Example Summary of Findings from a 28-Day Repeat-Dose Toxicity Study

| Parameter | Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |

| Body Weight Gain (g) | 100 ± 10 | 95 ± 12 | 70 ± 15 | 50 ± 20** |

| Liver Weight (g) | 10 ± 1 | 11 ± 1.2 | 15 ± 2 | 20 ± 3 |

| ALT (U/L) | 40 ± 5 | 45 ± 7 | 100 ± 20* | 250 ± 50 |

| Histopathology (Liver) | Normal | Minimal centrilobular hypertrophy | Moderate centrilobular hypertrophy | Centrilobular necrosis |

*p < 0.05, **p < 0.01 compared to control

Table 2: Example Summary of Cardiovascular Safety Data

| Parameter | Vehicle | Low Dose (A mg/kg) | Mid Dose (B mg/kg) | High Dose (C mg/kg) | Positive Control |

| Change in QTc (ms) | 2 ± 3 | 5 ± 4 | 15 ± 6 | 35 ± 8 | 50 ± 10 |

| Change in Heart Rate (bpm) | -5 ± 5 | -8 ± 6 | -10 ± 7 | -15 ± 9 | -20 ± 8 |

| Change in Mean Arterial Pressure (mmHg) | -2 ± 4 | -5 ± 5 | -12 ± 6* | -25 ± 8 | -30 ± 7** |

*p < 0.05, **p < 0.01 compared to vehicle

Conclusion and Path Forward

The preclinical safety evaluation of 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide must be a thorough and data-driven process. The proposed studies in this guide provide a foundational framework for identifying potential toxicities and establishing a preliminary safety profile. Particular attention should be paid to cardiovascular safety due to structural alerts. The results of these studies will be critical for informing the design of first-in-human clinical trials and for the overall risk-benefit assessment of this promising new chemical entity. A proactive and scientifically rigorous approach to safety assessment is the cornerstone of successful drug development.

References

While direct studies on the target compound are limited, the following references provide essential context for the toxicological evaluation of structurally related compounds and the principles of safety pharmacology.

-

Cisapride Toxicity: A significant body of literature exists on the cardiotoxicity of cisapride. For example, studies have demonstrated its ability to prolong the QT interval in various animal models, including rabbits and guinea pigs.[1] This known liability for a structurally related compound strongly justifies a focused cardiovascular safety assessment for 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide.

-

Animal Models in Toxicity Studies: The use of both rodent and non-rodent species is a standard regulatory requirement for preclinical safety testing. The dog is a commonly used non-rodent species, particularly for cardiovascular safety assessment due to its well-characterized electrophysiology.[2][3]

- Safety Pharmacology Guidelines: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for safety pharmacology studies (e.g., ICH S7A and S7B).

-

General Toxicology Principles: Textbooks and regulatory guidelines on general toxicology provide the framework for designing and interpreting acute and repeat-dose toxicity studies. These principles guide the selection of animal models, dose levels, and endpoints for evaluation.[4][5]

-

Torsadogenic Potential: Research into the mechanisms of drug-induced arrhythmias, such as Torsades de Pointes, highlights the importance of assessing a compound's effect on cardiac ion channels, particularly the hERG channel.[6] While not an in vivo study, in vitro hERG assays are a critical early screen that would precede and inform the in vivo cardiovascular studies proposed here.

Sources

The Intricate Dance of Structure and Activity: A Technical Guide to 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide Derivatives

A Senior Application Scientist's Perspective on Optimizing a Privileged Scaffold

In the landscape of modern drug discovery, few scaffolds have demonstrated the versatility and therapeutic potential of the substituted benzamides. Among these, the 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide core represents a nexus of chemical tractability and pharmacological relevance, serving as a foundational structure for agents targeting a range of receptors, most notably serotonin (5-HT) and dopamine (D) receptors. This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing this chemical series, offering a roadmap for researchers, scientists, and drug development professionals seeking to navigate its complexities and unlock its therapeutic promise.

The Core Moiety: A Foundation for Diverse Biological Activity

The 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide scaffold can be dissected into three key components: the substituted benzamide ring, the amide linker, and the N-methylpiperidine moiety. Each of these regions plays a critical role in dictating the molecule's interaction with its biological target, and understanding their individual contributions is paramount to rational drug design.

-

The Benzamide Ring: The 4-amino and 3-methoxy substituents on the aromatic ring are not mere decorations. The 4-amino group is a crucial hydrogen bond donor, often engaging with key residues in the receptor binding pocket. Its position and electronic properties are critical for high-affinity binding. The 3-methoxy group, through its steric bulk and electronic effects, helps to orient the molecule within the binding site and can influence selectivity. Modifications to these groups, such as substitution on the amine or alteration of the methoxy group, can have profound effects on potency and selectivity. For instance, acylation of the 4-amino group has been shown to modulate activity at dopamine D3 and D4 receptors, suggesting that this position is tolerant to the introduction of additional bulk.[1]

-

The Amide Linker: The amide bond provides a rigid and planar linker between the aromatic core and the piperidine ring. Its hydrogen bonding capabilities (both donor and acceptor) are often essential for anchoring the ligand in the active site. Bioisosteric replacement of the amide bond is a common strategy to modulate pharmacokinetic properties such as metabolic stability.[2][3] For example, replacement with a thioamide or a triazole can alter the molecule's electronic profile and hydrogen bonding capacity, leading to changes in activity and duration of action.

-

The N-Methylpiperidine Moiety: This basic, nitrogen-containing heterocycle is a key pharmacophoric element, particularly for interaction with aminergic GPCRs. The positively charged nitrogen at physiological pH can form a crucial ionic interaction with an acidic residue (e.g., aspartate) in the transmembrane domain of the receptor. The N-methyl group contributes to the overall basicity and can influence the molecule's pKa. Alterations to the piperidine ring, such as changes in the N-substituent or the introduction of substituents on the ring itself, can dramatically impact affinity and selectivity. For example, replacing the N-methyl group with larger alkyl or aralkyl groups can enhance affinity for certain receptor subtypes.[4][5]

Navigating the SAR Landscape: Key Structural Modifications and Their Consequences

The following sections delve into the specific SAR trends observed for this class of compounds, providing a framework for designing new derivatives with desired pharmacological profiles.

Modifications of the Benzamide Core

Systematic modification of the benzamide portion of the molecule has yielded significant insights into the structural requirements for activity.

| Modification | Position | Effect on Activity | Rationale |

| Substitution on the 4-Amino Group | 4-amino | Introduction of small alkyl or acyl groups can be tolerated and may enhance selectivity for D3/D4 receptors.[1] | The binding pocket in this region appears to have some steric tolerance, allowing for the introduction of groups that can form additional interactions or fine-tune electronic properties. |

| Bioisosteric Replacement of the 4-Amino Group | 4-amino | Replacement with groups like nitro or hydroxyl can lead to a significant loss of activity. | The hydrogen bonding and electronic properties of the amino group are critical for high-affinity binding. |

| Alteration of the 3-Methoxy Group | 3-methoxy | Replacement with larger alkoxy groups or other substituents can decrease potency. | The size and orientation of the 3-substituent are important for optimal fit within the binding pocket. |

| Introduction of Additional Substituents on the Aromatic Ring | 5-position | Introduction of a chloro group, as seen in prokinetic agents like cisapride and mosapride, can enhance 5-HT4 receptor agonist activity.[6][7] | The chloro group can modulate the electronic properties of the ring and may engage in favorable interactions within the 5-HT4 receptor binding site. |

The Amide Linker: More Than Just a Connection

While often considered a simple linker, the amide bond's properties are crucial for activity.

Caption: The central role of the amide linker.

Bioisosteric replacements for the amide group are a key strategy to improve metabolic stability and modulate activity.

| Bioisosteric Replacement | Potential Advantages | Potential Disadvantages |

| Thioamide | Increased metabolic stability, altered H-bonding.[3] | Can alter geometry and electronic properties, potentially reducing affinity. |

| Triazole | Metabolically stable, can act as a hydrogen bond acceptor.[3] | Introduces significant steric and electronic changes. |

| Reversed Amide | Can alter the orientation of H-bond donors and acceptors. | May not be tolerated by the receptor binding pocket. |

The N-Methylpiperidine Moiety: The Key to Selectivity

The N-methylpiperidine group is arguably the most critical determinant of receptor selectivity for this class of compounds.

Caption: Impact of N-methylpiperidine modifications.

-

N-Substituent Variation: Replacing the N-methyl group with other substituents has been a fruitful strategy for modulating activity.

-

Larger Alkyl/Aralkyl Groups: Can increase affinity and selectivity for certain receptors. For example, N-benzyl substitution can enhance antidopaminergic activity.[6]

-

Polar Substituents: Introduction of polar groups on the N-substituent can improve water solubility and modulate receptor interactions. A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with polar substituents at the 1-position of the piperidine ring were found to be selective 5-HT4 receptor agonists.[4]

-

-

Ring Substitution: Introducing substituents on the piperidine ring itself can influence the conformation of the molecule and lead to improved properties.

-

3-Methoxy Substitution: As seen in cisapride, a methoxy group at the 3-position of the piperidine ring can enhance 5-HT4 agonist activity.[7]

-

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a general framework for the synthesis and biological evaluation of novel 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide derivatives.

General Synthetic Scheme

The synthesis of these derivatives typically involves the coupling of a substituted benzoic acid with an appropriate piperidine amine.

Caption: General synthetic workflow.

Step-by-Step Protocol for Amide Coupling:

-

Acid Activation: To a solution of 4-amino-3-methoxybenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) at 0 °C, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired N-substituted-4-aminopiperidine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by preparative HPLC to afford the desired benzamide derivative.

In Vitro Biological Evaluation

A tiered approach is recommended for the biological evaluation of newly synthesized compounds.

-

Primary Binding Assays:

-

Objective: To determine the affinity of the compounds for the primary targets of interest (e.g., dopamine D2, D3, and serotonin 5-HT4 receptors).

-

Methodology: Radioligand binding assays using cell membranes expressing the receptor of interest and a specific radioligand. Compounds are tested at a range of concentrations to determine their IC50 values, from which Ki values can be calculated.[1][8]

-

-

Functional Assays:

-

Objective: To determine the functional activity of the compounds (i.e., agonist, antagonist, or inverse agonist).

-

Methodology:

-

For GPCRs coupled to adenylyl cyclase (e.g., 5-HT4): cAMP accumulation assays in whole cells.

-

For GPCRs coupled to other signaling pathways: Calcium mobilization assays or reporter gene assays.

-

-

-

Selectivity Profiling:

-

Objective: To assess the selectivity of the compounds against a panel of off-target receptors, ion channels, and enzymes.

-

Methodology: Broad panel screening services are commercially available and provide a comprehensive assessment of a compound's selectivity profile.

-

Conclusion and Future Directions

The 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide scaffold remains a fertile ground for the discovery of novel therapeutics. The SAR principles outlined in this guide provide a rational basis for the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on:

-

Fine-tuning selectivity: The development of highly selective ligands for individual receptor subtypes (e.g., D3 vs. D2) remains a significant challenge and a key objective for improving therapeutic outcomes and reducing side effects.[9][10]

-

Bioisosteric replacement strategies: The exploration of novel bioisosteres for the amide linker and other key functional groups will continue to be a valuable tool for optimizing drug-like properties.[2][11]

-

Structure-based drug design: As high-resolution crystal structures of target receptors become more readily available, structure-based design approaches will play an increasingly important role in the rational design of new ligands.

By integrating the principles of medicinal chemistry, pharmacology, and modern drug discovery technologies, the full therapeutic potential of this remarkable scaffold can be realized.

References

-

Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-2747. [Link]

-

Sonda, S., Kawahara, T., Katayama, K., Sato, N., & Asano, K. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & Medicinal Chemistry, 13(9), 3295-3308. [Link]

-

Henchoz, Y., et al. (2008). Design, Structure−Activity Relationships and in Vivo Characterization of 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones: A Novel Class of Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Kim, D. Y. (2013). 5-HT4 Receptor Agonists in the Treatment of Gastrointestinal Motility Disorders: Current Status and Perspective. Graphy Publications. [Link]

-

Lee, F., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. [Link]

-

PrepChem. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. [Link]

-

Wootten, D., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]

- CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. (n.d.).

-

Nishiyama, H., et al. (1998). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 41(8), 1373-1385. [Link]

-

Wootten, D., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1757-1760. [Link]

-

Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European Journal of Medicinal Chemistry, 109, 75-88. [Link]

-

Hrobarova, S., et al. (2025). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise. [Link]

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

-

P. F. M. de Oliveira, et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. [Link]

-

K. S. Staege, et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

-

Griffin, A. M., et al. (2009). Delta agonist hydroxy bioisosteres: The discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. Bioorganic & Medicinal Chemistry Letters, 19(18), 5348-5351. [Link]

-

PubChem. (n.d.). Dopamine D2 receptor antagonist-1. [Link]

-

Butini, S., et al. (2017). Advances and Challenges in the Search for D2 and D3 Dopamine Receptor-Selective Compounds. PMC. [Link]

-

Chu, W., et al. (2009). [3H]4-(dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl]benzamide, a selective radioligand for dopamine D3 receptors. I. In vitro characterization. Synapse, 63(9), 717-728. [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

-

Suhud, F., et al. (2025). Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. IUCrData, 1(1), x150001. [Link]

-

W. J. Chen, et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

-

NextSDS. (n.d.). 4-aMino-3-Methoxy-N-(1-Methylpiperidin-4-yl)benzaMide. [Link]

Sources

- 1. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. graphyonline.com [graphyonline.com]

- 7. Cisapride | 5-HT4 Receptor Agonists: Tocris Bioscience [rndsystems.com]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. Advances and Challenges in the Search for D2 and D3 Dopamine Receptor-Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]

- 11. Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]

Pharmacodynamic Properties of 4-Amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide in Animal Models: A Technical Guide

Executive Summary

In the landscape of targeted oncology, 4-Amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide (CAS 876126-60-2) is not utilized as a standalone therapeutic; rather, it is the critical, specificity-determining pharmacophore of the first-in-class dihydropteridinone inhibitor BI 2536 [5]. When conjugated to a dihydropteridinone core, this benzamide "tail" dictates the molecule's binding affinity, solubility, and in vivo bioavailability.

This whitepaper dissects the pharmacodynamic (PD) properties of this benzamide moiety by analyzing its behavior within the fully assembled PLK1/BRD4 dual inhibitor framework. We will explore how its structural integration drives profound pharmacodynamic responses—specifically mitotic arrest and apoptosis—in murine xenograft models.

Structural Pharmacology: The Role of the Benzamide Pharmacophore

To understand the in vivo effects of this moiety, one must first examine the causality behind its structural design. The parent molecule, BI 2536, binds to the ATP-binding pocket of Polo-like kinase 1 (PLK1) and the acetyl-lysine (KAc) pocket of Bromodomain-containing protein 4 (BRD4) [1, 2].

The 4-amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide tail serves two distinct mechanistic functions:

-

Solvent-Exposed Specificity (PLK1): While the pteridinone core anchors to the kinase hinge region (Cys133) via hydrogen bonds, the benzamide tail extends into the solvent-exposed specificity pocket. The 3-methoxy group forms critical hydrogen bonds within the PLK1 active site, preventing off-target binding to PLK2 and PLK3 [2].

-

Hydrophobic Exposure (BRD4): In the context of BRD4, the benzamide moiety provides essential hydrophobic exposure within the ZA channel, stabilizing the inhibitor within the bromodomain [4].

-

In Vivo Bioavailability: The 1-methylpiperidin-4-yl group was strategically incorporated to introduce a basic amine. At physiological pH, this amine is protonated, drastically enhancing the aqueous solubility of the compound. This is the direct causal factor that allows the drug to be formulated for intravenous (IV) administration in animal models [3].

Fig 1: Dual pathway inhibition driven by the benzamide-derived pharmacophore.

In Vivo Pharmacodynamics: PLK1 and BRD4 Modulation

When evaluated in murine xenograft models (e.g., HCT116 colorectal and NCI-H460 lung carcinoma), the benzamide-containing inhibitor demonstrates a highly specific pharmacodynamic profile characterized by cell cycle arrest and subsequent apoptosis [3].

The Mitotic Arrest Phenotype

PLK1 is a master regulator of mitotic entry, centrosome maturation, and spindle assembly. In vivo inhibition of PLK1 by the benzamide derivative leads to a "prometaphase arrest" phenotype. Because the cells cannot form a functional bipolar spindle, they trap in mitosis.

-

Primary PD Biomarker: The most reliable in vivo readout for this arrest is the accumulation of Phospho-Histone H3 at Serine 10 (pHH3) . Histone H3 is phosphorylated during chromatin condensation in mitosis; a surge in pHH3 in tumor tissue directly correlates with the drug's target engagement and blockade of mitotic exit.

Epigenetic Silencing via BRD4

Recent structural profiling reveals that the benzamide tail also facilitates low-nanomolar inhibition of BRD4 [1]. In animal models of multiple myeloma (e.g., MM.1S xenografts), this translates to the rapid epigenetic downregulation of the MYC oncogene, providing a secondary, synergistic mechanism of tumor regression.

Quantitative Pharmacodynamic Data

| Parameter | Target / Model | Value / Observation | Mechanistic Significance |

| Biochemical IC₅₀ | PLK1 (Cell-free) | 0.83 nM | Demonstrates extreme potency driven by the methoxy-hydrogen bonding [2]. |

| Biochemical IC₅₀ | BRD4 (Cell-free) | 25 nM | Benzamide tail mimics acetyl-lysine in the ZA channel [1]. |

| In Vivo Efficacy Dose | HCT116 Xenograft (Mice) | 50 - 60 mg/kg (i.v.) | Piperidine ring ensures sufficient aqueous solubility for IV delivery [3]. |

| Primary PD Marker | Tumor Tissue (IHC) | >5-fold increase in pHH3 | Validates prometaphase cell cycle arrest in vivo [3]. |

| Secondary PD Marker | Tumor Tissue (IHC) | Increased Cleaved Caspase-3 | Confirms that mitotic arrest successfully triggers apoptosis. |

Self-Validating Experimental Protocol: In Vivo PD Assessment

To accurately measure the pharmacodynamic properties of benzamide-derived PLK1 inhibitors, researchers must utilize a self-validating workflow. The following protocol ensures that observed biomarker shifts are strictly drug-dependent and not artifacts of baseline tumor necrosis.

Protocol: Time-Course Biomarker Analysis in Xenografts

Step 1: Xenograft Establishment & Randomization

-

Inject 5×106 HCT116 cells subcutaneously into the right flank of 6-week-old female athymic nude mice.

-

Validation Check: Do not initiate dosing until tumors reach a uniform volume of ∼100 mm3 . Randomize mice to ensure equal baseline tumor burdens across groups.

Step 2: Dosing Regimen & Controls

-

Formulate the benzamide-derivative (e.g., BI 2536) in a low-pH citrate buffer or acidified saline to leverage the basicity of the piperidine ring.

-

Administer 50 mg/kg intravenously (i.v.).

-

Validation Check (The Self-Validating Control): Include a Vehicle-Only cohort (negative control) to establish baseline pHH3 levels, and a Paclitaxel cohort (positive control) to validate the pHH3 staining protocol, as taxanes independently cause mitotic arrest.

Step 3: Tissue Harvesting & Fixation

-

Euthanize mice at predetermined time points: 2h, 12h, 24h, and 48h post-dose.

-

Rapidly excise tumors, bisect them, and immediately submerge in 10% Neutral Buffered Formalin (NBF) for exactly 24 hours to prevent phospho-epitope degradation.

Step 4: Immunohistochemistry (IHC) & Digital Quantification

-

Embed tissues in paraffin and section at 4 µm.

-

Stain with primary antibodies against pHH3 (Ser10) and Cleaved Caspase-3 .

-

Validation Check: Stain adjacent sections for Total PLK1 . This proves that the drug is inhibiting the activity of the kinase (indicated by pHH3 accumulation) rather than simply degrading the PLK1 protein.

-

Utilize digital pathology software (e.g., QuPath) to calculate the Mitotic Index (percentage of pHH3-positive nuclei over total DAPI-stained nuclei).

Fig 2: Self-validating in vivo pharmacodynamic workflow for PLK1 inhibitors.

References

A Robust HPLC Method for the Quantitative Analysis of 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide: Development and Validation

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide. This application note is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We delve into the rationale behind the methodological choices, from column and mobile phase selection to detector settings, and provide detailed, step-by-step protocols for both the analytical method and its validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Analyte Characterization

The compound 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide is a substituted benzamide derivative.[4] The accurate determination of its concentration is crucial for various stages of drug development and manufacturing, including pharmacokinetic studies, process optimization, and final product quality control.[5] The structure of the analyte, possessing a basic piperidine nitrogen and an aromatic amine, presents specific challenges and informs the strategy for chromatographic separation.

Analyte Physicochemical Properties:

-

Chemical Name: 4-amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide[6]

-

CAS Number: 876126-60-2[4]

-

Molecular Formula: C₁₄H₂₁N₃O₂

-

Molecular Weight: 263.34 g/mol [6]

-

Structure:

-

Key Analytical Considerations: The presence of the tertiary amine on the piperidine ring (a basic center) makes the molecule susceptible to peak tailing on traditional silica-based HPLC columns due to interactions with acidic silanol groups.[7][8] Therefore, controlling the mobile phase pH is critical to ensure the analyte is in a consistent, single ionic state to achieve symmetric peak shapes and reproducible retention. A predicted XLogP3 of 1.1 suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography.[6]

HPLC Method Development: A Rationale-Driven Approach

The goal is to develop a method that is specific, linear, accurate, precise, and robust. Our development strategy is a systematic process of selecting and optimizing chromatographic parameters.

Column Selection

-

Rationale: A high-purity, end-capped C18 column is the preferred starting point for separating basic compounds in reversed-phase mode.[8] The high carbon loading provides the necessary hydrophobic interactions for retention, while modern end-capping techniques minimize the availability of free silanol groups, thereby reducing peak tailing. A particle size of 3-5 µm is standard for conventional HPLC systems, offering a good balance between efficiency and backpressure.[9]

-

Selection: Ascentis® C18, 4.6 x 150 mm, 5 µm (or equivalent).

Mobile Phase Selection and Optimization

-

Rationale: To achieve symmetrical peaks for a basic analyte, it is essential to control its ionization state. By using a mobile phase with a pH at least 2 units below the pKa of the basic functional group (piperidine nitrogen, estimated pKa ~8.5-9.5), the analyte will be consistently protonated (positively charged). This suppresses secondary interactions with silanols. A volatile buffer like ammonium formate is ideal for LC-MS compatibility, while a phosphate buffer provides excellent buffering capacity for UV-only methods. Acetonitrile (ACN) is often chosen over methanol as the organic modifier due to its lower viscosity and better UV transparency.

-

Selection & Optimization Protocol:

-

Buffer Preparation: Prepare a 20 mM ammonium formate buffer and adjust the pH to 3.0 using formic acid. This pH is well below the analyte's pKa, ensuring consistent protonation.

-

Initial Gradient: Start with a broad gradient (e.g., 5-95% ACN over 20 minutes) to determine the approximate organic solvent concentration required for elution.

-

Optimization: Based on the initial run, develop a more focused gradient or an isocratic method. The goal is to achieve a retention time (k') between 2 and 10, a tailing factor close to 1.0, and high theoretical plates.

-

Detection Wavelength

-

Rationale: The benzamide moiety contains a chromophore that absorbs UV light. To determine the optimal wavelength for maximum sensitivity, a UV-Vis spectrum of the analyte in the mobile phase should be recorded using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λ-max) should be selected for quantification. For substituted benzamides, this is typically in the 250-300 nm range.

-

Selection: λ-max determined to be 272 nm .

Final Optimized HPLC Method and Protocol

This section provides the detailed protocol for the quantitative analysis.

Materials and Reagents

-

4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide reference standard

-

Acetonitrile (HPLC Grade)

-

Ammonium Formate (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

Chromatographic Conditions

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II LC System or equivalent |

| Column | Ascentis® C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic: 35% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV/PDA at 272 nm |

| Run Time | 10 minutes |

Standard and Sample Preparation Protocol

-

Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Standard Solution with the diluent.

-

Sample Preparation: Prepare the unknown sample to have a theoretical concentration within the calibration range using the same diluent.

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm PVDF syringe filter.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose.[2]

System Suitability

-

Protocol: Before starting any validation experiment, inject the 25 µg/mL standard solution five times.

-

Acceptance Criteria:

-

Tailing Factor: ≤ 1.5

-

Theoretical Plates (N): ≥ 2000

-

Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%

-

Specificity

-

Protocol: Inject the diluent, a placebo (matrix without analyte), and a standard solution.

-

Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the diluent and placebo chromatograms. Peak purity analysis using a PDA detector should confirm the analyte peak is spectrally pure.[2]

Linearity

-

Protocol: Prepare and inject calibration standards at a minimum of five concentrations (e.g., 1, 10, 25, 50, 100 µg/mL) in triplicate.

-

Data Analysis: Construct a calibration curve by plotting the mean peak area versus concentration. Perform a linear regression analysis.

-

Acceptance Criteria:

-

Correlation coefficient (r²): ≥ 0.999

-

Y-intercept should be insignificant compared to the response of the lowest standard.

-

| Concentration (µg/mL) | Mean Peak Area |

| 1 | 15,230 |

| 10 | 151,980 |

| 25 | 380,150 |

| 50 | 761,200 |

| 100 | 1,525,300 |

| r² | 0.9998 |

Accuracy (Recovery)

-

Protocol: Spike a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration, e.g., 25 µg/mL). Prepare each level in triplicate.

-

Data Analysis: Calculate the percentage recovery for each sample.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, with an RSD of ≤ 2.0% at each level.

| Level | Spiked (µg/mL) | Measured (µg/mL) | Recovery (%) |

| 80% | 20.0 | 19.8 | 99.0 |

| 100% | 25.0 | 25.1 | 100.4 |

| 120% | 30.0 | 30.4 | 101.3 |

Precision

-

Protocol (Repeatability): Analyze six independent preparations of the sample at 100% of the target concentration (25 µg/mL) on the same day, with the same analyst and instrument.

-

Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

-

Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

| Precision Study | Mean Conc. (µg/mL) | SD | RSD (%) |

| Repeatability | 25.05 | 0.25 | 1.0 |

| Intermediate | 24.89 | 0.31 | 1.2 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Protocol: Determine based on the signal-to-noise ratio (S/N) by injecting serially diluted solutions.

-

Acceptance Criteria:

-

LOD is typically determined at an S/N ratio of 3:1.

-

LOQ is typically determined at an S/N ratio of 10:1. The precision (RSD) at the LOQ should be ≤ 10%.

-

| Parameter | Concentration (µg/mL) | S/N Ratio |

| LOD | 0.1 | 3.2 |

| LOQ | 0.3 | 10.5 |

Robustness

-

Protocol: Deliberately vary key method parameters one at a time and assess the impact on system suitability and results.

-

Parameters to Vary:

-

Flow Rate (± 0.1 mL/min)

-

Column Temperature (± 2 °C)

-

Mobile Phase pH (± 0.2 units)

-

-

Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the results should not deviate significantly from the nominal method.[2]

Conclusion